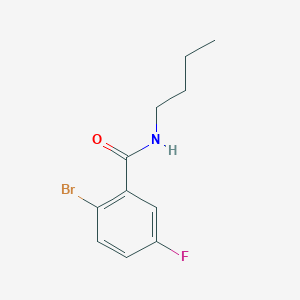

2-Bromo-N-butyl-5-fluorobenzamide

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the benzamide class of organic compounds, distinguished by a benzene ring substituted with halogen atoms and an amide functional group. Its systematic IUPAC name, this compound, reflects the positions of the bromine (C2) and fluorine (C5) atoms on the aromatic ring, along with the N-butyl substituent on the amide nitrogen. The molecular formula C₁₁H₁₃BrFNO corresponds to a molar mass of 274.13 g/mol. Key identifiers include the PubChem CID 24704025 and CAS registry number 951884-19-8.

The compound’s classification as a halogenated benzamide places it within a broader family of molecules studied for their electronic and steric effects in catalysis and bioactivity. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability in pharmaceutical applications.

Historical Context of Halogenated Benzamides

Halogenated benzamides gained prominence in the late 20th century as tools for probing enzyme active sites and designing kinase inhibitors. Early synthetic routes, such as those described for 2-amino-5-fluorobenzoic acid, relied on nitration and halogenation sequences using precursors like 4-fluoroaniline. Advances in transition-metal catalysis, particularly iridium(III)- and cobalt(II)-mediated C–H activation, later enabled regioselective halogenation of benzamide derivatives.

The development of this compound parallels innovations in directed ortho-halogenation. For example, Cp*Ir(III) catalysts were shown to facilitate iodination and bromination of N,N-diisopropylbenzamides under mild conditions, highlighting the role of halogenated intermediates in constructing complex architectures.

Significance in Organic Chemistry Research

This compound exemplifies the synergy between halogen atoms and amide directing groups in controlling reaction pathways. Its bromine substituent participates in Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures, while the fluorine atom modulates electronic properties for applications in materials science.

In medicinal chemistry, halogenated benzamides are prized for their ability to form halogen bonds with biological targets. For instance, bromobenzamide derivatives have been investigated as α₄β₁ integrin antagonists, where the halogen’s polarizability enhances binding affinity. The butyl chain in this compound further contributes to lipophilicity, a critical parameter in drug bioavailability.

Overview of Structural Characteristics

The molecular structure of this compound features a planar benzamide core with substituents influencing both reactivity and conformation. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₃BrFNO |

| Molar mass | 274.13 g/mol |

| SMILES | CCCCNC(=O)C₁=C(C=CC(=C₁)F)Br |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 2 (amide carbonyl, fluorine) |

| Rotatable bonds | 4 (butyl chain, amide linkage) |

The bromine atom at C2 creates steric hindrance, directing electrophilic attacks to the para position relative to the amide group. Computational studies suggest that the fluorine atom at C5 participates in weak hydrogen bonding with proximal amide hydrogens, stabilizing certain conformers. X-ray crystallography of related halogenated benzamides reveals intermolecular halogen-π interactions, which may influence packing in the solid state.

Eigenschaften

IUPAC Name |

2-bromo-N-butyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKWJFNGQIMVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640898 | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-19-8 | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Bromo-5-fluoroaniline

The first step in the preparation involves synthesizing 2-bromo-5-fluoroaniline, which serves as a precursor for the final compound.

- Starting Material: 4-fluoroaniline

- Reagents:

- Acetic anhydride

- Concentrated sulfuric acid

- Fuming nitric acid

- Sodium nitrite

- Brominating agents (e.g., hydrobromic acid)

-

- Mix 4-fluoroaniline with acetic anhydride in a suitable solvent (e.g., dichloromethane) and cool to 0-5 °C.

- Add concentrated sulfuric acid dropwise while maintaining the temperature.

- Introduce fuming nitric acid gradually to form 4-fluoroacetanilide.

-

- React the acetanilide with concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide.

-

- Treat the nitro compound with sodium nitrite under acidic conditions to form diazonium salt.

- Add a brominating agent to obtain 2-bromo-5-fluoronitrobenzene.

-

- Reduce the nitro group using iron powder in acetic acid to yield 2-bromo-5-fluoroaniline.

Formation of this compound

The final step involves converting the aniline derivative into the target amide.

- Starting Material: 2-bromo-5-fluoroaniline

- Reagents:

- Butyric anhydride or butyric acid

- Base (e.g., sodium hydroxide)

-

- Dissolve 2-bromo-5-fluoroaniline in a suitable solvent (e.g., dichloromethane).

- Add butyric anhydride or butyric acid along with a base to facilitate the reaction.

- Stir the mixture at room temperature or slightly elevated temperatures for several hours.

-

- The crude product can be purified by recrystallization or column chromatography to isolate pure this compound.

The yields of each step can vary based on reaction conditions such as temperature, time, and purity of reagents used. Below is a summary table of typical yields observed during synthesis:

| Step | Yield (%) | Conditions |

|---|---|---|

| Synthesis of 4-fluoroacetanilide | ~95% | Acetic anhydride, dichloromethane |

| Nitration to form nitro compound | ~96% | Concentrated sulfuric acid, fuming nitric acid |

| Bromination to form nitrobenzene | ~99% | Sodium nitrite, acidic conditions |

| Reduction to form aniline | ~98% | Iron powder, acetic acid |

| Amidation to form final product | ~85% | Butyric anhydride, base |

Analyse Chemischer Reaktionen

2-Bromo-N-butyl-5-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-N-butyl-5-fluorobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating derivatives that can be used in further chemical research .

Biological Studies

This compound is studied for its potential biological activities, particularly in the following areas:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

- Protein-Ligand Interactions: The compound's structure allows it to interact with various proteins, making it a useful tool for studying protein functions and mechanisms .

Medicinal Chemistry

Research is ongoing to explore its potential as a pharmaceutical agent. The bromine and fluorine substituents enhance the compound's binding affinity to target proteins, which could lead to the development of new drugs for treating diseases such as cancer or bacterial infections .

Industrial Applications

In industry, this compound may be utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the creation of tailored compounds for various applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer cell proliferation. The results demonstrated that the compound significantly reduced enzyme activity, leading to decreased cell viability in vitro.

Case Study 2: Protein Interaction

Another research project focused on the binding affinity of this compound to a target receptor involved in inflammatory responses. The findings indicated that this compound effectively inhibited receptor activity, suggesting its potential use as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-butyl-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Benzamide Core | Amide Nitrogen Substituent | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃BrFNO | 274.1 (calc.) | Br (2), F (5) | Butyl | High lipophilicity; discontinued |

| 5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide | C₁₄H₁₀BrClFNO | 342.59 | Br (5), F (2) | 3-Chloro-2-methylphenyl | Additional Cl; higher steric bulk |

| 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide | C₁₇H₁₁BrClF₅NO₂ | ~504.6 (calc.) | Br (4), F (5), O-trifluoropropyloxy | 2-Chloro-6-fluorophenyl | Complex substituents; enhanced electrophilicity |

| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | C₁₂H₁₂BrFNO (inferred) | 272.11 | Br (5), F (2), CH₃ (3) | Cyclopropyl | Compact substituent; lower molecular weight |

Substituent-Driven Property Variations

- Lipophilicity : The butyl group in this compound increases lipophilicity compared to analogues with smaller N-substituents (e.g., cyclopropyl in the C₁₂ compound ). This property influences membrane permeability and bioavailability in drug design.

- Electrophilicity : The trifluoropropyloxy group in the C₁₇ compound () enhances electrophilicity at the benzamide core, making it more reactive in coupling reactions .

Biologische Aktivität

2-Bromo-N-butyl-5-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BrFNO

- Molecular Weight : Approximately 274.13 g/mol

- Structural Features :

- Bromine atom at the 2-position of the benzene ring

- Fluorine atom at the 5-position

- Butyl group attached to the nitrogen atom of the amide

The presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and biological interactions, potentially improving its pharmacological profiles.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on the biological context. Its halogen substituents contribute to its binding affinity and specificity for these targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's unique structure allows it to interact effectively with various enzymes and receptors implicated in cancer progression .

Antiviral Activity

Preliminary studies suggest potential antiviral activity against viruses such as Hepatitis B Virus (HBV). Similar benzamide derivatives have demonstrated the ability to reduce cytoplasmic HBV DNA levels significantly. These compounds may promote the formation of empty capsids through specific interactions with HBV core proteins, inhibiting nucleocapsid assembly .

Enzyme Inhibition

The compound is also studied for its role in enzyme inhibition. It may interact with various enzymes, modulating their activity and influencing biochemical pathways critical for cellular function. This interaction is particularly relevant in contexts such as cancer therapy and antimicrobial research.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-butyl-5-fluorobenzamide, and how can side products be minimized?

Methodological Answer:

- Synthetic Strategy : Start with 2-bromo-5-fluorobenzoic acid (MW 219.00 g/mol, CAS 2252-37-1) as the core. Activate the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with n-butylamine.

- Side Product Mitigation : Monitor reaction temperature (optimize between 0–25°C to avoid over-alkylation). Use HPLC (C18 column, acetonitrile/water gradient) to track unreacted starting materials and intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., bromo at position 2, fluorobenzamide backbone) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogous bromo-fluorobenzamide derivatives .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~287.14 g/mol) and isotopic patterns for bromine .

Q. What in vitro biological assays are suitable for preliminary activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls. Include dose-response curves (1 nM–100 µM) to calculate IC50 values .

- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) or use LC-MS to quantify intracellular concentrations in cell lines (e.g., HeLa or HEK293) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved in structural analysis?

Methodological Answer:

- Cross-Validation :

- Repeat NMR under varying conditions (solvent, temperature) to rule out dynamic effects (e.g., rotational barriers in amide bonds) .

- Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures (software: Gaussian or ORCA) .

- Use 2D NMR (COSY, NOESY) to resolve proton-proton correlations in crowded spectral regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Q. How can stability and degradation pathways be evaluated under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Incubate the compound in PBS (pH 7.4, 37°C) or simulated gastric fluid (pH 2.0). Monitor degradation via LC-MS over 72 hours .

- Identify degradation products (e.g., hydrolyzed amide bonds) using HRMS/MS fragmentation patterns .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and assess photodegradation kinetics .

Q. What ethical and reproducibility considerations apply when publishing data on this compound?

Methodological Answer:

- Data Transparency : Share raw NMR, X-ray, and bioassay datasets in public repositories (e.g., Zenodo) using FAIR principles .

- Ethical Compliance : Adhere to institutional guidelines for in vitro use only; avoid unapproved therapeutic claims, as emphasized in safety documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.